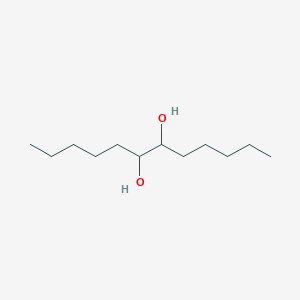

6,7-Dodecanediol

Description

Structure

3D Structure

Properties

CAS No. |

91635-53-9 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

dodecane-6,7-diol |

InChI |

InChI=1S/C12H26O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |

InChI Key |

RTJLDNBCNXKTTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(CCCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dodecanediol

Chemical Synthesis Pathways

The synthesis of 6,7-dodecanediol can be effectively achieved through various chemical reactions, with dihydroxylation of the corresponding alkene, 6-dodecene, being a principal strategy. These reactions are categorized based on the stereochemical outcome of the diol product.

Dihydroxylation Reactions

Dihydroxylation reactions involve the addition of two hydroxyl (-OH) groups to the double bond of an alkene, in this case, 6-dodecene, to yield this compound. libretexts.org The stereochemistry of this addition can be controlled to produce either syn or anti diols. libretexts.org

Syn-dihydroxylation results in the two hydroxyl groups being added to the same face of the double bond. This is typically achieved using strong oxidizing agents like osmium tetroxide and potassium permanganate (B83412). libretexts.org

Osmium tetroxide is a highly effective reagent for the syn-dihydroxylation of alkenes, leading to the formation of vicinal diols. The reaction proceeds through a concerted cycloaddition mechanism, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the syn-diol.

Due to the high cost and toxicity of OsO₄, catalytic versions of this reaction have been developed. libretexts.org These methods use a catalytic amount of osmium tetroxide along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. organic-chemistry.org The Sharpless method is particularly notable for its ability to produce chiral diols with high enantioselectivity through the use of chiral ligands.

Table 1: Osmium Tetroxide Mediated Dihydroxylation

| Method | Co-oxidant | Key Features |

|---|---|---|

| Stoichiometric OsO₄ | - | High yield and selectivity, but toxic and expensive. libretexts.org |

| Upjohn Dihydroxylation | N-methylmorpholine N-oxide (NMO) | Catalytic use of OsO₄, reducing cost and toxicity. organic-chemistry.org |

| Sharpless Asymmetric Dihydroxylation | Potassium ferricyanide, Chiral Ligands (e.g., (DHQ)₂-PHAL) | Produces enantiomerically enriched or pure diols. |

Potassium permanganate, particularly in a cold, alkaline solution (Baeyer's test), can also be used for the syn-dihydroxylation of alkenes. libretexts.org The reaction mechanism is believed to be similar to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester. However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions (low temperature and basic pH) is necessary to prevent over-oxidation, which can cleave the C-C bond of the diol to form carboxylic acids. This often leads to lower yields compared to osmium tetroxide-based methods. libretexts.org

Anti-dihydroxylation, where the two hydroxyl groups are added to opposite faces of the double bond, is typically a two-step process. libretexts.org The first step involves the epoxidation of the alkene, 6-dodecene, using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide intermediate (6,7-epoxydodecane). youtube.com

The second step is the ring-opening of the epoxide via hydrolysis. libretexts.org This can be catalyzed by either an acid or a base. libretexts.org The mechanism involves a nucleophilic attack on one of the epoxide carbons. libretexts.orgnih.gov In acid-catalyzed hydrolysis, water attacks the protonated epoxide, while in base-catalyzed hydrolysis, a hydroxide (B78521) ion is the nucleophile. libretexts.org Both pathways proceed via an SN2-like mechanism, resulting in the formation of a trans-diol. libretexts.orgchadsprep.com

Table 2: Anti-Dihydroxylation via Epoxide Hydrolysis

| Step | Reagent | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1. Epoxidation | Peroxy acid (e.g., mCPBA) | 6,7-Epoxydodecane | Concerted addition of an oxygen atom. |

| 2. Hydrolysis | H₃O⁺ or OH⁻/H₂O | trans-6,7-Dodecanediol | SN2-like ring-opening. libretexts.org |

Syn-Dihydroxylation Strategies

Osmium Tetroxide (OsO4) Mediated Approaches

Precursor-Based Synthetic Routes (e.g., from 6,7-Dodecanedione)

An alternative synthetic route to this compound involves the reduction of a suitable precursor, such as 6,7-dodecanedione (B14717157). chemicalbook.com This diketone can be reduced to the corresponding diol using various reducing agents. Common methods for the reduction of ketones to alcohols include catalytic hydrogenation or the use of metal hydride reagents. google.com For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting ketones to alcohols. Catalytic hydrogenation, employing catalysts like platinum, palladium, or Raney nickel under a hydrogen atmosphere, is also a widely used industrial method for such transformations. google.com The specific stereochemical outcome of the reduction would depend on the chosen reagent and reaction conditions.

Multi-step Organic Synthesis Sequences

The synthesis of this compound through conventional organic chemistry typically involves multi-step sequences starting from simpler, commercially available precursors. These routes are designed to precisely install the two hydroxyl groups at the C6 and C7 positions of the twelve-carbon chain. Common strategies include the dihydroxylation of an alkene or the reduction of a corresponding diketone.

One plausible and effective pathway begins with the alkyne 6-dodecyne. The synthesis can be outlined in two principal steps:

Partial Hydrogenation of Alkyne to Alkene : 6-Dodecyne is first reduced to 6-dodecene. The stereochemistry of the resulting alkene is crucial for the subsequent dihydroxylation step. Using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) for the hydrogenation results in cis-6-dodecene. Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, yields trans-6-dodecene.

Dihydroxylation of Alkene : The 6-dodecene intermediate is then converted to this compound. The choice of dihydroxylation reagent determines the stereochemical outcome.

Syn-dihydroxylation : To produce syn-6,7-dodecanediol, reagents like osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or cold, dilute potassium permanganate (KMnO₄) are used. chemistrysteps.com This method adds both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation : For the synthesis of anti-6,7-dodecanediol, a two-step epoxidation-hydrolysis sequence is employed. The alkene is first treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide. Subsequent acid-catalyzed ring-opening of the epoxide with water yields the trans-diol. chemistrysteps.com

An alternative synthetic route involves the reduction of the α-diketone, dodecane-6,7-dione . nih.gov This diketone can be synthesized from precursors like methyl hexanoate. chemicalbook.com The reduction of the two ketone groups to hydroxyl groups is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Pathway | Starting Material | Intermediate | Key Reagents | Final Product |

|---|---|---|---|---|

| Syn-Dihydroxylation | 6-Dodecyne | cis-6-Dodecene | 1. H₂, Lindlar's Catalyst 2. OsO₄, NMO | syn-6,7-Dodecanediol |

| Anti-Dihydroxylation | 6-Dodecyne | trans-6-Dodecene | 1. Na, NH₃(l) 2. mCPBA; H₃O⁺ | anti-6,7-Dodecanediol |

| Diketone Reduction | Methyl Hexanoate | Dodecane-6,7-dione | 1. (Varies) 2. NaBH₄ or LiAlH₄ | This compound |

Enzymatic Synthesis Pathways

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, often providing access to specific stereoisomers under mild reaction conditions.

Biocatalytic Approaches to Vicinal Diol Formation

The formation of vicinal diols, such as this compound, is a common reaction catalyzed by a class of enzymes known as epoxide hydrolases (EHs). mdpi.com These enzymes catalyze the hydrolysis of an epoxide ring to form the corresponding vicinal diol, typically without the need for cofactors. mdpi.com This approach is particularly valuable for producing enantiomerically pure diols from racemic epoxide mixtures through kinetic resolution. nih.govresearchgate.net

The general biocatalytic process involves two main stages:

Epoxidation : A precursor alkene (e.g., 6-dodecene) is chemically converted to its corresponding epoxide (6,7-epoxydodecane).

Enzymatic Hydrolysis : The epoxide is then exposed to an epoxide hydrolase. The enzyme selectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate than the other, leading to a mixture of an enantiopurified diol and the unreacted, enantiopurified epoxide. nih.gov

Epoxide hydrolases are widely distributed in nature and have been identified in various microorganisms, including bacteria like Rhodococcus and fungi like Aspergillus. nih.govsioc-journal.cn The choice of enzyme is critical as it determines the enantioselectivity of the reaction. ucanr.edu For example, different microbial EHs can exhibit opposite enantioppreferences, allowing for the synthesis of either enantiomer of the target diol. This biocatalytic strategy is valued for its high selectivity and operation under environmentally benign conditions (e.g., in aqueous buffer at ambient temperature). mdpi.comsioc-journal.cn

| Microbial Source | Enzyme Type | Reaction Catalyzed | Key Advantage |

|---|---|---|---|

| Aspergillus niger | Epoxide Hydrolase | Enantioselective hydrolysis of epoxides | Access to chiral diols and epoxides. nih.gov |

| Rhodococcus spp. | Epoxide Hydrolase | Resolution of racemic epoxides | High enantioselectivity for various substrates. nih.gov |

| Beauveria spp. | Epoxide Hydrolase | Asymmetric hydrolysis of epoxides | Production of optically active 1,2-diols. nih.gov |

Whole-Cell Biotransformation Systems for Dodecanediol (B3190140) Production

Whole-cell biotransformation utilizes genetically engineered microorganisms as self-contained biocatalysts, eliminating the need for costly enzyme purification. mdpi.com These systems are particularly effective for complex reactions like the hydroxylation of alkanes, which require cofactor regeneration. For the production of dodecanediols, cytochrome P450 monooxygenases (CYPs) are the key enzymes. frontiersin.orgnih.gov These enzymes can insert an oxygen atom from molecular oxygen into a C-H bond with high regio- and stereoselectivity. beilstein-journals.orgmdpi.com

While direct synthesis of this compound via whole-cell systems is not widely documented, extensive research on the production of other dodecanediol isomers, such as 1,12-dodecanediol (B52552), demonstrates the platform's capability. In a typical system, a host organism like Escherichia coli is engineered to express a specific CYP enzyme and its associated redox partners. researchgate.net

For instance, studies have shown that recombinant E. coli expressing the CYP153A monooxygenase from Marinobacter aquaeolei can convert dodecane (B42187) or 1-dodecanol (B7769020) into 1,12-dodecanediol. frontiersin.orgasm.org In one study, a recombinant E. coli strain produced 3.76 g/L of 1,12-dodecanediol from a dodecane and 1-dodecanol mixture in a fed-batch culture. researchgate.netnih.gov The system's efficiency often relies on overcoming challenges like substrate transport into the cell, which has been addressed by co-expressing membrane facilitators like AlkL. asm.orgnih.gov

Engineering of P450 enzymes is a key strategy to improve activity and control the reaction outcome. Site-directed mutagenesis of CYP153A33, for example, significantly increased the conversion of 1-dodecanol to α,ω-dodecanediol while reducing the formation of over-oxidized byproducts like dodecanoic acid. frontiersin.org The principles and enzyme systems developed for terminal diol production provide a clear framework for the future development of whole-cell biocatalysts tailored for the specific in-chain dihydroxylation of dodecane to produce this compound. nih.govresearchgate.net

| Engineered Microorganism | Key Enzyme System | Substrate(s) | Product | Reported Titer/Yield |

|---|---|---|---|---|

| Escherichia coli | CYP153A from M. aquaeolei, AlkL | Dodecane / 1-Dodecanol | 1,12-Dodecanediol | 3.76 g/L. researchgate.netnih.gov |

| Escherichia coli | Engineered CYP153A33 (P136A mutant) | 1-Dodecanol | α,ω-Dodecanediol | 71.2% conversion (7.12 mM). frontiersin.org |

Stereochemical Control and Enantioselective Synthesis of 6,7 Dodecanediol Isomers

Principles of Stereoselective Synthesis

Stereoselective synthesis refers to a chemical reaction or reaction sequence in which one stereoisomer of a product is formed preferentially over another. rsc.orglibretexts.org When a reaction produces a predominance of one enantiomer over its mirror image, it is termed enantioselective. libretexts.orgnumberanalytics.com Similarly, when a reaction favors the formation of one diastereomer over another, it is known as diastereoselective. rsc.org

The fundamental principle behind stereoselective synthesis is the introduction of a chiral influence into the reaction environment. libretexts.org This can be achieved through several approaches:

Chiral Substrates: Starting with a molecule that is already chiral can influence the stereochemical outcome of subsequent reactions.

Chiral Reagents: Using a chiral reagent to react with a prochiral substrate can lead to the formation of a chiral product.

Chiral Catalysts: A small amount of a chiral catalyst can generate a large quantity of a chiral product, making this a highly efficient and desirable method. libretexts.org

The synthesis of specific stereoisomers of 6,7-dodecanediol from an achiral starting material like dodecene necessitates the use of a chiral catalyst or reagent to control the three-dimensional arrangement of the resulting hydroxyl groups.

Asymmetric Dihydroxylation Techniques

Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com The most prominent of these methods is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgorganic-chemistry.org

Sharpless Asymmetric Dihydroxylation (AD) Applications

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to chiral diols with high enantioselectivity. libretexts.orgwikipedia.org The reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral ligand. wikipedia.orgmdpi.comorganic-chemistry.org A stoichiometric re-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts. wikipedia.orgorganic-chemistry.org

The general reaction involves the treatment of an alkene with a catalytic amount of osmium tetroxide and a chiral ligand, in the presence of a stoichiometric oxidant. organic-chemistry.orgrroij.com The choice of chiral ligand dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. wikipedia.org

Chiral Ligand Design and Application (e.g., DHQD, DHQ Derivatives)

The chirality of the diol product in the Sharpless AD reaction is controlled by the use of chiral ligands, which are derivatives of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ). wikipedia.org These ligands are often used as their phthalazine (B143731) (PHAL) ethers, such as (DHQD)2PHAL and (DHQ)2PHAL. organic-chemistry.org

These ligands are commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β. organic-chemistry.orgrroij.com

AD-mix-α contains the ligand (DHQ)2PHAL and generally provides the (R,R)-diol from a trans-disubstituted alkene.

AD-mix-β contains the ligand (DHQD)2PHAL and typically yields the (S,S)-diol from a trans-disubstituted alkene. wikipedia.org

The design of these ligands is crucial for achieving high enantioselectivity. The bulky aromatic groups of the ligand create a chiral pocket around the osmium tetroxide, which selectively binds one face of the prochiral alkene, leading to the preferential formation of one enantiomer of the diol. wikipedia.orgorganic-chemistry.org

Optimization of Enantioselectivity and Diastereoselectivity

Several factors can be optimized to maximize the enantioselectivity and diastereoselectivity of the Sharpless AD reaction for the synthesis of this compound isomers.

| Parameter | Effect on Selectivity |

| Ligand Choice | The selection of the appropriate chiral ligand (e.g., derivatives of DHQ or DHQD) is the primary determinant of the product's absolute configuration. wikipedia.org |

| Solvent System | A common solvent system is a mixture of t-butanol and water. The ratio can influence reaction rates and selectivities. |

| Reaction Temperature | Lowering the reaction temperature often leads to an increase in enantioselectivity. rroij.com |

| Alkene Concentration | Keeping the alkene concentration low can minimize a background reaction pathway that is not catalyzed by the chiral ligand, thus preserving high enantioselectivity. organic-chemistry.org |

| Additives | Additives like methanesulfonamide (B31651) can sometimes accelerate the reaction and improve turnover rates, especially for less reactive alkenes. rroij.com |

Chiral Resolution Strategies for Dodecanediol (B3190140) Racemates

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is required to separate the individual enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties in an achiral environment, direct separation is not possible. libretexts.org The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.orgaklectures.com

Chromatographic Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net This is typically achieved by using a chiral stationary phase (CSP). researchgate.netchromatographyonline.com

A CSP is a solid support that has been modified with a chiral molecule. researchgate.netchromatographyonline.com When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. researchgate.net This differential interaction leads to different retention times, allowing for their separation.

Common types of chiral stationary phases used in HPLC include:

| Chiral Stationary Phase Type | Principle of Separation |

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose (B160209) are widely used and can separate a broad range of racemates through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net |

| Protein-based | Immobilized proteins like albumin or α1-acid glycoprotein (B1211001) can provide highly selective separations based on the specific binding interactions found in biological systems. researchgate.net |

| Cyclodextrin-based | These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to separation. researchgate.netnih.gov |

For the separation of this compound racemates, a suitable chiral column would be selected, and the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) would be optimized to achieve the best resolution between the two enantiomer peaks. mdpi.com The separated enantiomers can then be collected for further use.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of enantiomers. shimadzu.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantioselective recognition capabilities.

The separation mechanism in chiral HPLC often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar alcohol modifier (e.g., isopropanol), is critical for optimizing the separation. shimadzu.com The composition of the mobile phase influences the strength of the interactions between the analytes and the CSP, thereby affecting retention and resolution.

In the context of this compound, which possesses two chiral centers, a racemic mixture would consist of four stereoisomers: (6R,7R), (6S,7S), (6R,7S), and (6S,7R). The (6R,7R) and (6S,7S) isomers are an enantiomeric pair, as are the (6R,7S) and (6S,7R) meso compounds (if they have a plane of symmetry) or diastereomers. Conventional reversed-phase HPLC can separate diastereomers, but a chiral stationary phase is required to resolve the enantiomeric pairs.

Table 1: Representative Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak series) scholarsresearchlibrary.com |

| Mobile Phase | Hexane/Isopropanol mixtures, potentially with additives scholarsresearchlibrary.comhpst.cz |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV or Refractive Index (RI) Detector |

| Temperature | Ambient or controlled column temperature scholarsresearchlibrary.com |

This table presents typical starting conditions for chiral HPLC method development. Actual parameters for the separation of this compound isomers would require experimental optimization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations, offering several advantages over HPLC, including faster analysis and equilibration times. europeanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. nih.gov Supercritical CO2 is non-flammable, non-toxic, and has low viscosity and high diffusivity, which contributes to high chromatographic efficiency. nih.gov

Similar to chiral HPLC, chiral SFC employs chiral stationary phases, often the same polysaccharide-based columns, to achieve enantioseparation. shimadzu.com Organic modifiers, such as methanol, ethanol, or isopropanol, are typically added to the supercritical CO2 to increase the mobile phase's solvating power and to modulate the interactions with the stationary phase. hpst.cz Additives like amines or acids can be incorporated to improve the peak shape and resolution of basic or acidic analytes, respectively. hpst.czeuropeanpharmaceuticalreview.com

For the separation of this compound isomers, a screening approach involving various chiral columns and mobile phase modifiers would be employed to identify the optimal conditions. hpst.cz The high throughput of modern SFC systems makes this screening process highly efficient. shimadzu.com

Table 2: Comparison of Chiral HPLC and Chiral SFC for Enantioseparation

| Feature | Chiral HPLC | Chiral SFC |

|---|---|---|

| Primary Mobile Phase | Liquid (e.g., Hexane) | Supercritical CO2 nih.gov |

| Analysis Speed | Generally slower | Faster due to low viscosity and high diffusivity of mobile phase |

| Solvent Consumption | Higher | Lower, more environmentally friendly |

| Column Equilibration | Slower | Faster |

| Applicability | Broad | Particularly effective for non-polar and moderately polar compounds |

| Cost | Lower initial instrument cost | Higher initial instrument cost, but can be more cost-effective for large-scale separations bioduro.com |

Diastereomeric Salt Formation and Fractional Crystallization

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic mixtures of compounds that contain an acidic or basic functional group. bioduro.comlibretexts.org This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgadvanceseng.com Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. libretexts.orgunchainedlabs.com

For a diol like this compound, this method would first require derivatization to introduce an acidic or basic handle. For instance, the diol could be reacted with a dicarboxylic anhydride (B1165640) to form a di-ester with free carboxylic acid groups. This resulting racemic mixture of di-acids could then be reacted with a chiral base (e.g., a chiral amine like (R)-1-phenylethylamine) to form diastereomeric salts. libretexts.org

Fractional crystallization takes advantage of the different solubilities of the diastereomeric salts in a particular solvent system. unchainedlabs.comphasediagram.dk Through a series of carefully controlled crystallization and filtration steps, one diastereomer can be selectively precipitated from the solution, while the other remains in the mother liquor. phasediagram.dkgavinpublishers.com After separation, the pure enantiomer of the original compound can be recovered by breaking the salt, typically through an acid-base reaction. libretexts.org The success of this method is highly dependent on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubilities of the diastereomeric salts. bioduro.com

Table 3: Key Steps in Diastereomeric Salt Resolution

| Step | Description |

|---|---|

| 1. Derivatization (if necessary) | Introduction of an acidic or basic functional group to the target molecule. |

| 2. Salt Formation | Reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. libretexts.org |

| 3. Fractional Crystallization | Selective precipitation of one diastereomeric salt based on solubility differences in a chosen solvent. unchainedlabs.comphasediagram.dk |

| 4. Isolation | Separation of the crystallized diastereomer from the mother liquor, typically by filtration. |

| 5. Liberation of Enantiomer | Regeneration of the pure enantiomer from the isolated diastereomeric salt. libretexts.org |

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful and highly selective method for the synthesis of enantiomerically pure compounds. organic-chemistry.org This technique utilizes enzymes, which are chiral biocatalysts, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. rsc.org Lipases are a commonly used class of enzymes for the resolution of alcohols and esters due to their stereoselectivity and stability in organic solvents. rsc.orgmdpi.com

For the resolution of racemic this compound, an enzymatic acylation reaction could be employed. In this process, the racemic diol is treated with an acyl donor (e.g., an acid anhydride or an ester) in the presence of a lipase. The enzyme will selectively acylate one enantiomer of the diol, for example, the (6R,7R)-isomer, to form a monoester. The unreacted (6S,7S)-enantiomer can then be separated from the esterified product by standard chromatographic techniques. Subsequent hydrolysis of the ester would yield the enantiomerically enriched (6R,7R)-diol.

The efficiency and selectivity of enzymatic resolutions are influenced by several factors, including the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. mdpi.comacs.org Screening different lipases and reaction conditions is often necessary to achieve high enantiomeric excess (ee) and yield.

Table 4: Example of an Enzymatic Resolution Strategy for this compound

| Component | Role/Description |

|---|---|

| Substrate | Racemic this compound |

| Enzyme | Lipase (e.g., Candida antarctica Lipase B - CALB) rsc.orgmdpi.com |

| Acyl Donor | Vinyl acetate (B1210297), isopropenyl acetate, or an acid anhydride |

| Solvent | Organic solvent (e.g., hexane, toluene) |

| Reaction | Selective acylation of one enantiomer |

| Separation | Chromatography to separate the unreacted diol enantiomer from the formed ester |

| Product | Enantiomerically enriched this compound and the corresponding ester of the other enantiomer |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6,7 Dodecanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 6,7-dodecanediol reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative oxygen atoms causing adjacent protons to appear at a lower field (higher ppm values).

Key expected signals in the ¹H NMR spectrum of this compound include:

A signal for the protons of the two hydroxyl (-OH) groups. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature, but typically appears in a broad range.

A signal corresponding to the two methine (CH) protons at the C6 and C7 positions, which are directly bonded to the hydroxyl groups. These are expected to appear in the range of approximately 3.4-4.0 ppm.

A complex series of signals for the methylene (B1212753) (-CH₂-) protons of the alkyl chains.

A signal for the terminal methyl (-CH₃) protons at the C1 and C12 positions, which would appear at the highest field (lowest ppm value), typically around 0.9 ppm.

The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to each signal, confirming the number of protons in each unique chemical environment. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (Broad) | Singlet |

| CH-OH (C6, C7) | 3.4 - 4.0 | Multiplet |

| -CH₂- (Alkyl Chain) | 1.2 - 1.6 | Multiplet |

Note: This is a generalized prediction. Actual spectra may vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Expected signals in the ¹³C NMR spectrum of this compound include:

Signals for the two carbon atoms bonded to the hydroxyl groups (C6 and C7), which would be the most deshielded of the sp³ carbons, appearing in the range of approximately 70-80 ppm.

A series of signals for the methylene carbons in the alkyl chains.

A signal for the terminal methyl carbons (C1 and C12) at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| C-OH (C6, C7) | 70 - 80 |

| -CH₂- (Alkyl Chain) | 20 - 40 |

Note: This is a generalized prediction. Actual spectra may vary based on experimental conditions.

1H NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. americanpharmaceuticalreview.com It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility. In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nist.gov

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, although it may be weak or absent in some cases. More prominently, the spectrum will display a series of fragment ions resulting from the cleavage of bonds within the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond between the two hydroxyl-bearing carbons (C6-C7), as well as loss of water molecules from the molecular ion.

Ambient high-resolution mass spectrometry (HRMS) techniques, such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART), allow for the analysis of samples in their native state with minimal preparation. americanpharmaceuticalreview.comnih.gov These "soft" ionization methods often result in less fragmentation and a more prominent molecular ion peak, which is invaluable for confirming the molecular formula. americanpharmaceuticalreview.com

When coupled with a high-resolution mass analyzer like an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument, HRMS can provide highly accurate mass measurements. thermofisher.compnnl.gov This precision allows for the unambiguous determination of the elemental composition of this compound (C₁₂H₂₆O₂) by distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. msu.eduwikipedia.org The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups.

Key characteristic absorption bands for this compound include:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the alkyl chains.

An absorption band in the region of 1000-1200 cm⁻¹ due to the C-O stretching vibration.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the specific molecule, further aiding in its identification. pages.dev

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Absorption Range (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200 - 3600 (Broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net For this compound, the FTIR spectrum is defined by the vibrational modes of its hydroxyl (-OH) groups and its long aliphatic (C-H and C-C) backbone.

The analysis involves passing infrared radiation through a sample and detecting which wavelengths are absorbed. libretexts.org The resulting spectrum is a plot of percent transmittance against wavenumber. libretexts.org Specific covalent bonds vibrate at characteristic frequencies, leading to absorption bands that act as a molecular fingerprint. libretexts.org

Key characteristic absorption bands expected for this compound include:

O-H Stretching: A strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹. This is the most prominent feature of an alcohol's IR spectrum and is due to the stretching vibration of the hydroxyl groups. savemyexams.com The broadness of this peak is a result of intermolecular hydrogen bonding between the diol molecules.

C-H Stretching: Intense absorption bands are expected just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range). These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the ten-carbon alkyl chain (CH₂ and CH₃ groups).

C-O Stretching: An absorption band of strong to medium intensity is expected in the 1250-1000 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bonds of the secondary alcohol groups. uobabylon.edu.iq

The region between 1400 cm⁻¹ and 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of peaks unique to the molecule as a whole. libretexts.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Associated Functional Group |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad | Alcohol (-OH) |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong, Sharp | Alkane (-CH₂, -CH₃) |

| C-O Stretch | 1250 - 1000 | Strong to Medium | Secondary Alcohol |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is an indispensable analytical tool for determining the atomic and molecular structure of a crystalline material. numberanalytics.com By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which serves as a fingerprint for the crystalline solid. forcetechnology.comumass.edu This technique is crucial for identifying the specific crystalline form (polymorphism), which can influence a compound's physical properties. creative-biostructure.com

For a diol like this compound, which is solid at room temperature, XRD analysis can provide definitive information on its crystal lattice structure. The analysis of a powdered (polycrystalline) sample yields a pattern of diffraction peaks at various angles (2θ). The positions and intensities of these peaks can be used to determine the unit cell parameters (the dimensions and angles of the smallest repeating unit in the crystal) and the space group (the set of symmetry operations describing the crystal). umass.edu

| Crystallographic Parameter | Example Value (for β-CD-1,12-dodecanediol complex) researchgate.net | Description |

|---|---|---|

| Crystal System | Triclinic | The crystal system defined by the unit cell geometry. |

| Space Group | P1 | The set of symmetry operations for the unit cell. |

| a (Å) | 17.926 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.399 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.416 | Length of the 'c' axis of the unit cell. |

| α (°) | 103.425 | Angle between the 'b' and 'c' axes. |

| β (°) | 113.404 | Angle between the 'a' and 'c' axes. |

| γ (°) | 98.858 | Angle between the 'a' and 'b' axes. |

Thermal Analysis Techniques for Structural Insights

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. d-nb.info For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. d-nb.info This technique is used to observe thermal transitions such as melting, crystallization, and glass transitions. psu.edu

A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point (Tm), where the crystalline solid absorbs energy to transform into a liquid. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), the energy required for this phase change. researchgate.net For amorphous or semi-crystalline materials, a step-change in the baseline may indicate a glass transition temperature (Tg), where the amorphous portion transitions from a rigid, glassy state to a more flexible, rubbery state. psu.edu For instance, polyesters synthesized from the related 1,12-dodecanediol (B52552) have shown distinct glass transition temperatures. psu.edu The enthalpy of fusion for 1,12-dodecanediol has been reported as 51.2 kJ/mol. nist.gov

| Thermal Event | Description | Typical Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | Transition from a glassy to a rubbery state in amorphous regions. | Endothermic shift in the baseline (step-change). |

| Melting (Tm) | Transition from a solid to a liquid state. | Endothermic peak (downward or upward depending on instrument convention). |

| Enthalpy of Fusion (ΔHfus) | Heat absorbed by the sample during melting. | Area of the melting peak. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition profile of a material. researchgate.net

A TGA curve for this compound would show the temperature at which the compound begins to lose mass due to evaporation or thermal decomposition. The decomposition temperature (Td) is often defined as the temperature at which a specific amount of weight loss (e.g., 5% or 10%) occurs. ipc.org The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help distinguish between different decomposition steps. researchgate.net Polymers containing 1,12-dodecanediol have been shown to be thermally stable up to temperatures above 300°C. researchgate.netlew.ro Given its high molecular weight and boiling point, this compound is expected to exhibit significant thermal stability, with decomposition occurring at elevated temperatures.

| Parameter | Description | Determination from TGA/DTG Curve |

|---|---|---|

| Onset of Decomposition | Temperature at which significant mass loss begins. | Initial deviation from the horizontal baseline of the TGA curve. |

| Decomposition Temperature (Td) | Temperature at which a specific percentage of mass has been lost (e.g., Td at 5% loss). | Read directly from the TGA curve. |

| Decomposition Stages | Discrete steps of mass loss, if the decomposition occurs via multiple mechanisms. | Distinct steps in the TGA curve and corresponding peaks in the DTG curve. |

| Residual Mass | Percentage of material remaining at the end of the analysis. | Final plateau of the TGA curve. |

Differential Scanning Calorimetry (DSC)

Chromatographic Purity and Isomer Separation for Research Materials

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers. Due to the presence of two chiral centers at positions 6 and 7, this compound can exist as a mixture of stereoisomers: a pair of enantiomers (6R,7R and 6S,7S) and a meso compound (6R,7S, which is identical to 6S,7R). Separating these isomers is critical for research, as different stereoisomers can exhibit distinct biological activities. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. mdpi.com

Diastereomer Separation: The diastereomers (e.g., the enantiomeric pair vs. the meso compound) have different physical properties and can often be separated using standard, non-chiral chromatography, such as HPLC on a silica (B1680970) gel column. mdpi.com

Enantiomer Separation: Separating the enantiomers (6R,7R from 6S,7S) requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC. csfarmacie.czresearchgate.net These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique used for purity analysis. innovatechlabs.com It can separate volatile impurities and, when a chiral GC column is used, can also resolve stereoisomers. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio. innovatechlabs.comorslabs.com

| Technique | Objective | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas |

|---|---|---|---|

| Normal-Phase HPLC | Separation of diastereomers. | Silica or Alumina | Hexane (B92381)/Isopropanol mixtures |

| Chiral HPLC | Separation of enantiomers (e.g., R,R from S,S). | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type) csfarmacie.cz | Hexane/Ethanol or Methanol mixtures |

| GC-MS | Purity assessment and identification of volatile impurities. | Non-polar (e.g., DB-5) or polar (e.g., WAX) capillary column | Helium or Hydrogen |

| Chiral GC | Separation of volatile enantiomers. | Cyclodextrin-based chiral capillary column | Helium or Hydrogen |

Mechanistic Investigations of Reactions Involving 6,7 Dodecanediol

Reaction Pathway Elucidation

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing the synthesis of specific diol stereoisomers. For the conversion of dodecene to 6,7-dodecanediol, the primary focus has been on the mechanism of the dihydroxylation reaction.

The key step in the osmium-catalyzed dihydroxylation of an alkene to form a vicinal diol, such as this compound, is the addition of the osmium tetroxide (OsO₄) catalyst across the double bond. Two primary mechanistic pathways have been proposed and debated for this cycloaddition step: a concerted [3+2] cycloaddition and a stepwise pathway involving a [2+2] cycloaddition followed by rearrangement. organic-chemistry.orgorganic-chemistry.org

In the context of the Sharpless asymmetric dihydroxylation, the mechanism begins with the formation of a complex between the osmium tetroxide and a chiral ligand. wikipedia.org The alkene then coordinates to this complex. wikipedia.org

[3+2] Cycloaddition: This pathway proposes a concerted, one-step mechanism where the alkene reacts with the OsO₄-ligand complex through a five-membered transition state. wikipedia.orgnumberanalytics.com This cycloaddition leads to the formation of a cyclic osmate ester intermediate. numberanalytics.commasterorganicchemistry.com Quantum chemical calculations have indicated that this initial [3+2] addition of OsO₄ is energetically more favorable than the [2+2] alternative. organic-chemistry.orgorganic-chemistry.org Experimental evidence, including kinetic isotope effect studies on related systems, also supports a rate-limiting [3+2] cycloaddition. masterorganicchemistry.com

[2+2] Cycloaddition: An alternative, stepwise mechanism has also been considered. This pathway suggests an initial [2+2] cycloaddition of an Os=O bond across the alkene's C=C bond to form a four-membered metallaoxetane intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate would then rapidly rearrange and expand to the more stable five-membered cyclic osmate ester. organic-chemistry.org

While the debate has been extensive, a significant body of evidence from both theoretical calculations and experimental studies points towards the concerted [3+2] cycloaddition as the more likely pathway for the dihydroxylation of alkenes with osmium tetroxide. organic-chemistry.orgorganic-chemistry.org After the formation of the osmate ester, hydrolysis cleaves the Os-O bonds to release the final this compound product and the reduced osmium species, which is then re-oxidized by a co-oxidant to complete the catalytic cycle. wikipedia.orgwikipedia.org

In the synthesis of this compound via catalytic dihydroxylation, the catalyst and associated ligands are paramount in controlling the reaction's outcome. The Sharpless asymmetric dihydroxylation is a prime example, where a chiral ligand directs the stereochemistry of the product. numberanalytics.com

The catalyst system typically consists of a primary oxidant, often a metal catalyst like osmium tetroxide (OsO₄) or a biomimetic iron complex, a chiral auxiliary (ligand), and a stoichiometric co-oxidant. numberanalytics.comnih.gov

Catalyst and Co-oxidant:

Osmium Tetroxide (OsO₄): This is the active catalyst responsible for the dihydroxylation. numberanalytics.com Due to its high cost and toxicity, it is used in catalytic amounts. wikipedia.org

Co-oxidants: To regenerate the Os(VIII) catalyst from the reduced Os(VI) species formed after diol release, a stoichiometric co-oxidant is employed. numberanalytics.com Common co-oxidants include potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO). wikipedia.org This regeneration allows the catalytic cycle to continue. numberanalytics.com

Chiral Ligands: The enantioselectivity of the Sharpless dihydroxylation is induced by chiral ligands, which are typically derivatives of cinchona alkaloids, such as dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.orgnumberanalytics.com These ligands bind to the osmium catalyst, creating a chiral pocket that dictates the facial selectivity of the alkene addition. numberanalytics.comalfa-chemistry.com

The choice between pseudoenantiomeric ligands, like (DHQ)₂-PHAL and (DHQD)₂-PHAL, determines which face of the dodecene double bond is hydroxylated, thereby controlling the absolute configuration of the resulting this compound. alfa-chemistry.comic.ac.uk The ligand not only provides the chiral environment but also accelerates the rate of the reaction. organic-chemistry.org

Alternative Catalysts: Research has also explored more environmentally benign and cost-effective catalysts. Iron-based complexes, designed to mimic Rieske dioxygenase enzymes, have shown promise in syn-dihydroxylation. nih.govacs.org In these systems, the ligand structure is critical. For instance, incorporating sterically bulky groups into the ligand can prevent the formation of inactive catalyst dimers and facilitate the release of the diol product, which can be the rate-determining step. nih.govacs.orgacs.org

| Catalyst System | Typical Ligand/Additive | Role in Reaction | Impact on Selectivity/Efficiency |

|---|---|---|---|

| Sharpless AD (OsO₄) | (DHQD)₂-PHAL or (DHQ)₂-PHAL | Chiral ligand, accelerates reaction | Controls enantioselectivity; choice of ligand determines the product stereoisomer. wikipedia.orgalfa-chemistry.com |

| Upjohn Dihydroxylation (OsO₄) | N-Methylmorpholine N-oxide (NMO) | Co-oxidant | Enables catalytic use of OsO₄ but is an achiral system, yielding a racemic product. organic-chemistry.orgwikipedia.org |

| Biomimetic Iron Catalyst | Sterically hindered tpa-based ligands | Prevents catalyst deactivation, facilitates product release | Improves catalytic turnover and yield by preventing catalyst arrest. nih.govacs.org |

| Sharpless AD (OsO₄) | Methanesulfonamide (B31651) | Additive | Accelerates the hydrolysis of the osmate ester, improving reaction efficiency for certain substrates. wikipedia.org |

Dihydroxylation Reaction Mechanisms (e.g., [3+2] vs. [2+2] Cycloaddition)

Kinetic Studies and Identification of Rate-Determining Steps

For some non-osmium catalyst systems, the rate-determining step has been identified differently. In certain biomimetic iron-catalyzed dihydroxylations, kinetic data suggests that the release of the diol product from the metal center is the rate-determining step of the catalytic cycle. nih.govacs.orgacs.orgudg.edu The design of ligands with significant steric bulk helps to facilitate this product release, thus enhancing the catalytic activity. nih.govacs.org

Kinetic isotope effect (KIE) studies have also been employed to probe the transition state. For the oxidation of styrenes with a ruthenium-based catalyst, a secondary KIE (kH/kD < 1) was observed, which is consistent with a change in hybridization from sp² to sp³ at the alkene carbons in a concerted cycloaddition transition state. nih.gov

| Catalyst System | Observed Kinetics | Identified Rate-Determining Step (RDS) | Reference |

|---|---|---|---|

| Sharpless AD (t-amine inhibited) | First order in [Os], first order in [Me₃NO], zero order in [alkene] | Implied to be catalyst re-oxidation or product release, not the cycloaddition. | researchgate.net |

| Iron-based (tpa ligand) | - | Product (diol) release from the metal center. | nih.govacs.orgacs.orgudg.edu |

| Osmium-catalyzed (general) | - | Hydrolysis of the osmate ester. | wikipedia.org |

| Ruthenium-catalyzed | Second-order overall; secondary KIE (kH/kD < 1) observed. | The concerted [3+2] cycloaddition is the rate-limiting step. | nih.gov |

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. In the context of dihydroxylation reactions to produce diols like this compound, labeling studies, particularly with oxygen (¹⁸O) and hydrogen (²H, deuterium) isotopes, have provided critical insights.

For instance, in metal-free dihydroxylation systems using malonoyl peroxides, isotopic labeling with ¹⁸O has been used to trace the origin of the oxygen atoms in the final diol product. rsc.org These experiments helped to support a proposed ionic mechanism involving a dioxolane-type intermediate. rsc.orgcardiff.ac.ukcardiff.ac.uk

In metal-catalyzed systems, deuterium (B1214612) labeling is frequently used in kinetic isotope effect (KIE) studies to probe the nature of the transition state. The absence of a significant primary KIE (where a C-H bond is broken) and the presence of a small secondary KIE in the dihydroxylation of deuterated styrenes provides strong evidence against mechanisms involving C-H bond cleavage in the rate-determining step and supports a concerted cycloaddition pathway. nih.gov Such studies have been instrumental in distinguishing between the [3+2] and [2+2] cycloaddition mechanisms. masterorganicchemistry.com

Mechanistic investigations using ESI-MS spectrometry combined with isotope labeling studies on iron-catalyzed cis-dihydroxylation have helped to identify key reactive intermediates, such as high-valent iron-oxo species, and to clarify their role in the catalytic cycle. acs.org These studies confirm that both oxygen atoms in the diol originate from the oxidant, consistent with the established mechanisms.

Chemical Transformations and Functionalization of 6,7 Dodecanediol

Oxidation Reactions to Dodecanediones

The secondary alcohol groups of 6,7-dodecanediol can be oxidized to form the corresponding diketone, 6,7-dodecanedione (B14717157). wikipedia.org This transformation replaces the hydroxyl (-OH) groups with carbonyl (C=O) groups. A variety of modern oxidation reagents are suitable for converting secondary alcohols to ketones, often with high selectivity and under mild conditions. organic-chemistry.orglibretexts.org

Common methods applicable for the oxidation of this compound include:

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. youtube.comorganicchemistrytutor.comdoubtnut.com It is known for its mild conditions (typically -78 °C to room temperature) and tolerance of other functional groups. organicchemistrytutor.commdpi.com The process involves the formation of an alkoxysulfonium salt intermediate, which then undergoes elimination to yield the ketone. nrochemistry.com

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a highly efficient and chemoselective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgresearchgate.net The reaction proceeds under neutral pH and at room temperature, offering short reaction times and high yields. wikipedia.org For 1,2-diols, DMP can sometimes lead to oxidative cleavage of the carbon-carbon bond, although for other diols, it effectively yields the corresponding dicarbonyl compound. acs.orgrsc.org

Chromium-Based Reagents : Reagents like chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and known as the Jones reagent, are powerful oxidizing agents capable of converting secondary alcohols to ketones. libretexts.org

TEMPO-Catalyzed Oxidation : Using a stable nitroxyl (B88944) radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant (such as sodium hypochlorite (B82951) or iodobenzene (B50100) dichloride) offers a mild and selective oxidation method. organic-chemistry.orgorganic-chemistry.org Depending on the amount of oxidant used, 1,2-diols can be converted to α-hydroxy ketones or α-diketones. organic-chemistry.org

The resulting 6,7-dodecanedione is an α-diketone with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. lboro.ac.uk

Derivatization for Specific Chemical Applications

Derivatization is the process of chemically modifying a compound to enhance its properties for a specific purpose, such as improving its volatility for gas chromatography (GC) analysis or altering its reactivity for synthesis. researchgate.net The hydroxyl groups of this compound are primary targets for such modifications. researchgate.net

For Analytical Purposes: High-boiling point, polar compounds like diols can exhibit poor performance in GC analysis. Derivatization converts the polar -OH groups into less polar, more volatile functional groups, leading to better peak shape and detectability. gcms.czphenomenex.com

Silylation : This is a common technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) are frequently used. researchgate.netphenomenex.com The resulting TMS ether of this compound would be significantly more volatile.

Acylation : This process converts the hydroxyl groups into esters using reagents like heptafluorobutyrylimidazole (HFBI) or anhydrides such as heptafluorobutyric anhydride (HFBA). researchgate.netresearchgate.net These fluorinated derivatives are particularly useful for electron-capture detection (ECD) in GC, which offers high sensitivity. researchgate.net

Boronate Ester Formation : For vicinal diols (1,2-diols), reagents like n-butylboronic acid can be used to form cyclic boronate esters. gcms.cz This reaction is specific to diols with appropriately spaced hydroxyl groups and can be used to selectively derivatize them in the presence of other alcohols. chromforum.org

For Synthetic Applications: Derivatization can also be used to create new molecules with desired functionalities. A key example is the conversion of diols into monomers for polymerization. The related compound, 1,12-dodecanediol (B52552), is derivatized to 1,12-dodecanediol dimethacrylate . This derivative, featuring two methacrylate (B99206) functional groups, can undergo free-radical polymerization to form cross-linked polymer networks with applications in coatings and adhesives.

Formation of Polymeric Intermediates

With two hydroxyl groups, this compound can act as a difunctional monomer, or building block, in step-growth polymerization. It can be incorporated into polymer chains to form important classes of materials like polyesters and polyurethanes. While specific literature on this compound polymerization is limited, its role can be understood from the extensive use of its structural analogue, 1,12-dodecanediol.

Polyesters : this compound can react with a dicarboxylic acid (or its derivative) in a condensation reaction to form a polyester (B1180765). libretexts.org In this reaction, the hydroxyl group of the diol and the carboxyl group of the diacid combine to form an ester linkage, with water eliminated as a byproduct. libretexts.orgscilit.com The process is often carried out at elevated temperatures and sometimes under vacuum or with a catalyst to drive the reaction toward a high molecular weight polymer. nih.govscientific.net The long aliphatic chain of the dodecanediol (B3190140) unit would impart flexibility and hydrophobicity to the resulting polyester.

Polyurethanes : Polyurethanes are synthesized through the reaction of a diol with a diisocyanate. lboro.ac.uk this compound can function as a chain extender in this process. mdpi.com In a typical polyurethane synthesis, a long-chain polyol reacts with an excess of diisocyanate to form a prepolymer with reactive isocyanate end-groups. lboro.ac.uk A low-molecular-weight diol, the chain extender, is then added to react with these end-groups, linking the prepolymer chains together to form the final high-molecular-weight polymer. nih.govresearchgate.net The structure of the chain extender significantly influences the final properties of the polyurethane, such as hardness, modulus, and thermal stability. mdpi.comresearchgate.net

Table 1: Summary of Research Findings on Chemical Transformations of Dodecanediols

| Transformation | Reagent/Method | Product | Application/Significance | Source(s) |

|---|---|---|---|---|

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone/Diketone | Mild and selective oxidation of secondary alcohols. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| Swern Oxidation (DMSO, Oxalyl Chloride) | Ketone/Diketone | Mild oxidation tolerant of many functional groups. organicchemistrytutor.comnrochemistry.com | organicchemistrytutor.comnrochemistry.com | |

| Derivatization | Silylation (e.g., BSTFA) | TMS Ether | Increases volatility for Gas Chromatography (GC) analysis. phenomenex.com | phenomenex.com |

| Acylation (e.g., HFBA) | Fluoroacyl Ester | Creates derivatives with high sensitivity for GC-ECD. researchgate.net | researchgate.net | |

| Methacrylation | Dimethacrylate Monomer | Forms a polymerizable monomer for creating cross-linked networks. | ||

| Polymerization | Reaction with Dicarboxylic Acid | Polyester | Forms biodegradable polymers with applications in fabrics and medical devices. libretexts.orgnih.gov | libretexts.orgnih.gov |

| Reaction with Diisocyanate (as Chain Extender) | Polyurethane | Links prepolymer chains to form high-performance elastomers and coatings. lboro.ac.ukmdpi.comnih.gov | lboro.ac.ukmdpi.comnih.gov |

Theoretical and Computational Chemistry Studies of 6,7 Dodecanediol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on the principles of quantum mechanics, are fundamental to predicting the properties of a molecule from its electronic structure. These ab initio methods provide a foundational understanding of molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing computational cost with high accuracy. nih.govbanglajol.info DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction, making it highly efficient for medium to large-sized molecules like 6,7-dodecanediol. baranlab.org

The application of DFT to this compound would typically involve selecting a functional, such as the widely used B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. ubbcluj.ro Studies on related molecules, such as cis-1,2-cyclododecanediol (B11760654), have successfully used the B3LYP/6-31G** level of theory to analyze conformational preferences and energetics. For this compound, DFT would be employed to perform geometry optimizations to find stable molecular structures, calculate vibrational frequencies to confirm these structures as true energy minima, and determine the relative energies of different conformers. chemrxiv.org

The electronic structure of a molecule governs its chemical behavior. DFT calculations are instrumental in elucidating key electronic properties. An analysis of this compound would focus on several descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. banglajol.info For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen atoms, while the LUMO would likely be an anti-bonding σ* orbital associated with the C-O or O-H bonds.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, MEP analysis would clearly identify the oxygen atoms of the hydroxyl groups as the sites of most negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl groups would be the most electropositive sites, indicating their role as hydrogen bond donors.

| Property | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 | Electron-donating ability, localized on oxygen lone pairs. |

| LUMO Energy | +0.08 | Electron-accepting ability, associated with σ* orbitals. |

| HOMO-LUMO Gap (ΔE) | 0.33 | Indicates high chemical stability. |

| Dipole Moment | ~2.2 D | Reflects the polarity due to the two hydroxyl groups. |

The flexibility of the dodecane (B42187) chain and the rotation around the C6-C7 bond give rise to numerous possible conformations for this compound. The relative orientation of the two hydroxyl groups is of particular interest. Studies on smaller vicinal diols, like ethane-1,2-diol, have shown that the gauche conformation is surprisingly more stable than the anti conformation. pearson.com This is attributed to the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups, which is only possible in the gauche arrangement. pearson.com

For this compound, a similar effect is expected. DFT calculations would be used to explore the potential energy surface by systematically rotating the key dihedral angles. The most stable conformers would likely be those that allow for an intramolecular hydrogen bond while minimizing steric clashes between the pentyl and hexyl chains. DFT calculations on cis-1,2-cyclododecanediol have shown that conformers with intramolecular hydrogen bonds are energetically preferred by 1.4 kcal/mol over non-bonded arrangements. A similar energy difference would be anticipated for the most stable conformers of this compound.

| Conformer (O-C6-C7-O Dihedral) | Intramolecular H-Bond | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| Gauche (~60°) | Yes | 0.0 (Most Stable) |

| Anti (~180°) | No | +6.5 |

| Gauche (~60°) | No (Hydroxyls rotated apart) | +12.0 |

| Eclipsed (~0°) | No | +25.0 (Sterically Unfavorable) |

Electronic Structure and Reactivity Analysis

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations would be invaluable for understanding its dynamics in a condensed phase, such as in an aqueous solution or at an interface. A study on the related 1,12-dodecanediol (B52552) at a benzene-graphite interface used MD to show how the molecules organize and form hydrogen-bonded chains. aip.orgsci-hub.se A similar simulation of this compound in water would reveal:

Solvation Structure: How water molecules arrange around the polar hydroxyl groups and the nonpolar alkyl chains.

Hydrophobic Effects: The tendency of the pentyl and hexyl chains to fold or aggregate to minimize contact with water.

Conformational Dynamics: The rate of interconversion between different conformers and the lifetime of the intramolecular hydrogen bond in the presence of competing water molecules.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the entire mechanism of a chemical reaction. numberanalytics.comwalisongo.ac.id By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete potential energy surface for a reaction can be constructed. numberanalytics.com

For this compound, several reactions could be modeled. A classic reaction for vicinal diols is the pinacol (B44631) rearrangement, which occurs under acidic conditions. Computational modeling of this reaction would involve:

Reactant Complex Modeling: Simulating the protonation of one of the hydroxyl groups by an acid catalyst.

Transition State Search: Locating the transition state for the departure of water to form a carbocation intermediate. This is the highest energy point on the reaction coordinate.

Intermediate Optimization: Finding the structure of the carbocation intermediate.

Migration Transition State: Locating the transition state for the 1,2-hydride or 1,2-alkyl shift that constitutes the rearrangement.

Product Formation: Modeling the final deprotonation step to yield the product ketone.

Biochemical and Metabolic Research Context for Vicinal Diols General Principles

Principles of Enzymatic Pathways for Diol Metabolism

The metabolism of vicinal diols is primarily accomplished through specialized enzymatic pathways. Key enzymes involved in these transformations include dehydratases, dioxygenases, and hydrolases, each with distinct mechanisms and substrate specificities.

Dehydratases: A prominent pathway for the catabolism of simple vicinal diols like 1,2-propanediol and 1,2-ethanediol (B42446) involves coenzyme B12-dependent dehydratases. oup.comnih.gov These enzymes, including diol dehydratase (EC 4.2.1.28) and glycerol (B35011) dehydratase (EC 4.2.1.30), catalyze the conversion of diols into their corresponding aldehydes. oup.comebi.ac.uk The reaction proceeds through a radical mechanism initiated by the homolytic cleavage of the coenzyme B12's cobalt-carbon bond. oup.comresearchgate.net This generates a highly reactive 5'-deoxyadenosyl radical, which abstracts a hydrogen atom from the diol substrate. oup.com The resulting substrate radical undergoes rearrangement, leading to the formation of an aldehyde and water. worldscientific.com For example, diol dehydratase converts 1,2-propanediol to propionaldehyde, which can be further metabolized by the cell. oup.com While these enzymes are well-characterized for short-chain diols, their activity on long-chain aliphatic diols like 6,7-dodecanediol is not extensively documented.

Dioxygenases: Another significant pathway, particularly for aromatic compounds, involves dioxygenase-catalyzed cis-dihydroxylation. frontiersin.orgnih.govresearchgate.netrsc.org These non-heme iron enzymes catalyze the incorporation of both atoms of molecular oxygen into a substrate to form a cis-diol. chinesechemsoc.orgpsu.edu For instance, toluene (B28343) dioxygenase (TDO) can convert various aromatic substrates into enantiopure cis-dihydrodiols, which are valuable chiral building blocks for synthesis. frontiersin.orgpsu.edu While this mechanism is primarily associated with the dearomatization of cyclic compounds, it highlights a fundamental enzymatic strategy for diol formation.

Epoxide Hydrolases: Vicinal diols are also common metabolic products of epoxy fatty acids (EpFAs), which are formed by cytochrome P450 (CYP450) enzymes. wikipathways.orgnih.gov Epoxide hydrolases (EHs) catalyze the hydration of the epoxide ring to form the corresponding vicinal diol. researchgate.netnih.govebi.ac.uk This pathway is crucial in lipid metabolism, where it converts signaling molecules like epoxyeicosatrienoic acids (EETs) into their dihydroxy derivatives (DHETs). wikipathways.orgnih.gov The reaction typically proceeds via the addition of a water molecule, resulting in a trans-diol. researchgate.net This enzymatic activity is found across a wide range of organisms and can produce enantiomerically pure diols. ebi.ac.uknih.gov

Interactive Table 1: Key Enzyme Families in Vicinal Diol Metabolism

| Enzyme Family | EC Number (example) | Cofactor/Mechanism | Typical Reaction | Substrate Example | Product Example |

|---|---|---|---|---|---|

| Diol Dehydratase | 4.2.1.28 | Coenzyme B12 (Radical) | Dehydration | 1,2-Propanediol | Propionaldehyde |

| Glycerol Dehydratase | 4.2.1.30 | Coenzyme B12 (Radical) | Dehydration | Glycerol | 3-Hydroxypropionaldehyde |

| Rieske Dioxygenase | 1.14.12.- | Non-heme Fe, NADH | cis-Dihydroxylation | Toluene | cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene |

| Epoxide Hydrolase | 3.3.2.9 / 3.3.2.10 | Hydrolytic (α/β-hydrolase fold) | Epoxide Ring Opening | Styrene Oxide | 1-Phenyl-1,2-ethanediol |

| Cytochrome P450 | 1.14.14.1 | Heme, NADPH | Hydroxylation | Alkanes/Fatty Acids | Alcohols/Diols |

Potential as a Substrate in Biotransformation Processes

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical reactions, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. Vicinal diols are valuable substrates in such processes for creating high-value chemicals.

Enzymatic cascades have been engineered to convert diols into other useful compounds. For instance, a two-enzyme cascade using an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) can selectively convert C4–C7 diols into the corresponding amino alcohols, which are precursors for advanced materials. rsc.orgrsc.orgornl.gov Similarly, multi-step enzymatic cascades have been developed for the asymmetric synthesis of stereopure vicinal diols, such as (4S,5S)-octanediol, from simpler aldehydes. acs.org These processes often involve complex cofactor regeneration systems to be economically viable. uni-duesseldorf.de

Whole-cell biotransformations are also a powerful tool. Various yeast and bacterial strains can perform stereoselective oxidation or reduction of diols. For example, recombinant E. coli strains have been engineered to produce α,ω-diols, such as 1,12-dodecanediol (B52552), through the ω-hydroxylation of fatty acids or alcohols. researchgate.netmdpi.com While these examples focus on terminal diols, they demonstrate the principle that microbial systems can be harnessed to functionalize long-chain aliphatic compounds. The central position of the hydroxyl groups in this compound presents a different challenge and opportunity for regioselective enzymatic action.

Interactive Table 2: Examples of Diol Biotransformations

| Biocatalyst/System | Substrate(s) | Product(s) | Transformation Type |

|---|---|---|---|

| Engineered E. coli (ADH/AmDH cascade) | 1,6-Hexanediol | 6-Amino-1-hexanol | Oxidation & Amination |

| Acetobacter pasteurianus & Bacillus licheniformis enzymes | Butanal | (4S,5S)-Octanediol | Condensation & Reduction |

| Engineered E. coli (CYP153A, CAR, endogenous reductases) | ω-Hydroxy dodecanoic acid | 1,12-Dodecanediol | Reduction |

| Pseudomonas putida UV4 (TDO) | Quinoline | cis-5,6-Dihydroxy-5,6-dihydroquinoline | cis-Dihydroxylation |

Investigation of Analogous Metabolic Intermediates in Biochemical Systems

While the specific metabolic fate of this compound is not well-defined in the literature, the metabolism of structurally related long-chain lipids and alkanes provides a strong predictive framework. The central metabolic pathways for these molecules involve oxidation and the formation of hydroxylated intermediates.

In many organisms, the metabolism of long-chain alkanes is initiated by cytochrome P450 monooxygenases, which hydroxylate the alkane to form a primary or secondary alcohol. oup.comcaltech.eduresearchgate.netmdpi.com Some P450 systems, particularly from the CYP153 family, are known to hydroxylate medium- and long-chain alkanes. nih.gov Further oxidation can occur, sometimes at the opposite end of the molecule to form an α,ω-diol, or at a different position to form other diols. researchgate.net For example, the fungus Phanerochaete chrysosporium can hydroxylate 1-dodecanol (B7769020) at multiple positions to yield various dodecanediols. The formation of a mid-chain diol like this compound would likely arise from the hydroxylation of dodecane (B42187) or dodecanol (B89629) by a P450 enzyme with specific regioselectivity for the C-6 and C-7 positions.